2-Amino-5-chlorobenzenesulfonamide

Description

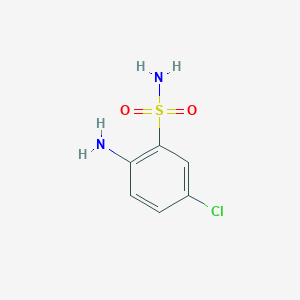

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCLOSOKWLMKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485475 | |

| Record name | 2-amino-5-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5790-69-2 | |

| Record name | 2-amino-5-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-5-chlorobenzenesulfonamide, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Chemical and Physical Properties

2-Amino-5-chlorobenzenesulfonamide is a substituted aromatic sulfonamide. A summary of its key chemical and physical properties is presented in Table 1. While experimental data for some properties are limited, predicted values from reliable sources are included to provide a more complete profile.

Table 1: Chemical and Physical Properties of 2-Amino-5-chlorobenzenesulfonamide

| Property | Value | Source |

| IUPAC Name | 2-amino-5-chlorobenzenesulfonamide | [1] |

| CAS Number | 5790-69-2 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |

| Molecular Weight | 206.65 g/mol | [1][2] |

| Appearance | Light Brown to Beige Solid | [3] |

| Melting Point | 148-150 °C | [3] |

| Boiling Point | 433.1 ± 55.0 °C (Predicted) | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| Density | 1.558 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 10.02 ± 0.60 (Predicted) | [3] |

Spectral Data

Detailed experimental spectral data for 2-Amino-5-chlorobenzenesulfonamide is not widely available in the public domain. However, a reported experimental mass spectrometry value aligns with the compound's molecular weight.

-

Mass Spectrometry (MS): An experimental mass spectrometry value of 206.9 has been reported, which is consistent with the calculated molecular weight of 206.65 g/mol .[2] High-resolution mass spectrometry (HRMS) would be a valuable technique to confirm the elemental composition and purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the amino (-NH₂), sulfonamide (-SO₂NH₂), and chloro-substituted aromatic functional groups. For instance, N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹.

Experimental Protocols

Synthesis of 2-Amino-5-chlorobenzenesulfonamide

A common synthetic route to 2-Amino-5-chlorobenzenesulfonamide involves the chlorination of 2-aminobenzenesulfonamide. The following protocol is based on a patented procedure.[2]

3.1.1 Materials:

-

2-Aminobenzenesulfonamide (o-Aminobenzenesulfonamide)

-

N-Chlorosuccinimide (NCS)

-

Chloroform

-

Column chromatography supplies (e.g., silica gel)

3.1.2 Procedure:

-

In a suitable reaction vessel, mix 2-aminobenzenesulfonamide (1.0 equivalent) with N-chlorosuccinimide (1.0 equivalent).

-

Dissolve the mixture in chloroform.

-

Stir the reaction mixture at reflux temperature for 3 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture.

-

Purify the crude product by column chromatography to yield 2-amino-5-chlorobenzenesulfonamide.

A reported yield for this reaction is 95% with a purity greater than 99%.[2]

Caption: Synthetic workflow for 2-Amino-5-chlorobenzenesulfonamide.

Reactivity and Stability

The chemical reactivity of 2-Amino-5-chlorobenzenesulfonamide is primarily dictated by its amino and sulfonamide functional groups.

-

Amino Group: The aromatic amine group is nucleophilic and can participate in various reactions, including diazotization, acylation, and alkylation. These reactions allow for the introduction of diverse functionalities, making it a versatile building block in organic synthesis.

-

Sulfonamide Group: The sulfonamide group is generally stable. However, under certain conditions, the acidic proton on the nitrogen can be removed, and the sulfonamide can be involved in N-alkylation reactions.

-

Stability: The compound is expected to be stable under standard storage conditions. However, degradation could potentially occur through pathways such as oxidation of the amino group or modifications to the aromatic ring.

Potential Applications and Logical Relationships in Drug Discovery

While specific signaling pathways involving 2-Amino-5-chlorobenzenesulfonamide are not extensively documented, its structural motifs are present in various biologically active molecules. As a substituted aminobenzenesulfonamide, it can be considered a precursor or intermediate in the synthesis of compounds with potential therapeutic applications, such as sulfonamide-based drugs.

The logical workflow for utilizing this compound in a drug discovery context would typically involve its chemical modification to generate a library of derivatives. These derivatives would then be screened for biological activity in various assays.

Caption: Logical workflow for drug discovery using the target compound.

References

2-Amino-5-chlorobenzenesulfonamide molecular weight and formula

An In-depth Technical Guide on 2-Amino-5-chlorobenzenesulfonamide

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core data on 2-Amino-5-chlorobenzenesulfonamide.

Physicochemical Data Summary

The essential molecular details of 2-Amino-5-chlorobenzenesulfonamide are summarized in the table below. This information is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂S | PubChem[1], Pharmaffiliates[2], Sigma-Aldrich[3], ChemicalBook[4][5], Biosynth[6] |

| Molecular Weight | 206.65 g/mol | PubChem[1], Sigma-Aldrich[3], ChemicalBook[4], Biosynth[6] |

| Alternate Molecular Weight | 206.64 g/mol | Pharmaffiliates[2] |

| CAS Number | 5790-69-2 | Pharmaffiliates[2], ChemicalBook[4], Biosynth[6] |

Compound Identification and Properties

A logical diagram illustrating the relationship between the compound's name and its fundamental molecular properties is provided below. This visualization aids in conceptualizing the core data.

Caption: Relationship between compound name and its molecular properties.

References

- 1. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-AMINO-5-CHLOROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. 2-AMINO-5-CHLOROBENZENESULFONAMIDE [chemicalbook.com]

- 6. 2-Amino-5-chlorobenzenesulfonamide | 5790-69-2 | FA151456 [biosynth.com]

An In-depth Technical Guide to 2-Amino-5-chlorobenzenesulfonamide: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzenesulfonamide, a key chemical intermediate. This document details its nomenclature, physicochemical properties, a detailed synthesis protocol, and its relevance in biological pathways, offering valuable information for professionals in research and drug development.

Chemical Identity and Nomenclature

2-Amino-5-chlorobenzenesulfonamide is a substituted aromatic sulfonamide with the chemical formula C₆H₇ClN₂O₂S.[1][2] It is systematically identified and classified through various nomenclature systems.

Synonyms and Identifiers

This compound is known by several names in scientific literature and chemical databases. Proper identification is crucial for accurate research and procurement.

| Nomenclature System | Identifier |

| IUPAC Name | 2-amino-5-chlorobenzenesulfonamide[3] |

| CAS Number | 5790-69-2[1][2][3] |

| Common Synonyms | 2-Amino-5-chlorobenzenesulphonamide[3][4], 2-(Aminosulphonyl)-4-chloroaniline[4], 4-Chloro-2-sulphamoylaniline[4], Benzenesulfonamide, 2-amino-5-chloro-[3] |

| ChEMBL ID | CHEMBL448692[3] |

| PubChem CID | 12295550[3] |

| EINECS Number | 637-334-7[3] |

Physicochemical Properties

Understanding the physical and chemical properties of 2-Amino-5-chlorobenzenesulfonamide is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |

| Molecular Weight | 206.65 g/mol | [3] |

| Appearance | Light Brown to Beige Solid | [4] |

| Melting Point | 144-150 °C | [5][6] |

| Boiling Point (Predicted) | 433.1 ± 55.0 °C | [3] |

| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 10.02 ± 0.60 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][5][6] |

| Mass Spectrometry (Experimental) | m/z = 206.9 | [2] |

Experimental Protocols

Synthesis of 2-Amino-5-chlorobenzenesulfonamide

A common method for the synthesis of 2-Amino-5-chlorobenzenesulfonamide involves the chlorination of 2-Aminobenzenesulfonamide.[2]

Materials:

-

2-Aminobenzenesulfonamide (orthanilamide)

-

N-Chlorosuccinimide (NCS)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.72 g of 2-Aminobenzenesulfonamide in a sufficient volume of chloroform.

-

To this solution, add 1.32 g (1.0 equivalent) of N-Chlorosuccinimide.

-

Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for 3 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the chloroform solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield 2-Amino-5-chlorobenzenesulfonamide.

-

The expected yield of the pure product is approximately 1.96 g (95%), with a purity of over 99%.[2]

Biological Relevance and Signaling Pathways

While 2-Amino-5-chlorobenzenesulfonamide is primarily a synthetic intermediate, its structural motifs are present in biologically active molecules. Its precursor, 2-amino-5-chlorobenzenesulfonic acid, is used in the synthesis of sulfonamide antibiotics which are known inhibitors of the bacterial folic acid synthesis pathway.[1] Additionally, it is a metabolite of IDRA-21, a modulator of AMPA receptors.

Bacterial Folic Acid Synthesis Pathway

Sulfonamide drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its inhibition halts bacterial growth.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

AMPA Receptor Signaling Pathway

2-Amino-5-chlorobenzenesulfonamide is a metabolite of IDRA-21, a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for fast excitatory synaptic transmission in the central nervous system. Modulation of AMPA receptors can lead to downstream signaling cascades, such as the activation of the MAPK pathway, which is involved in synaptic plasticity.

Caption: Modulation of AMPA receptor signaling by compounds like IDRA-21.

References

- 1. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gosset.ai [gosset.ai]

- 4. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn | Semantic Scholar [semanticscholar.org]

- 6. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-5-chlorobenzenesulfonamide structure and functional groups

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Amino-5-chlorobenzenesulfonamide, a key chemical intermediate. It details the molecule's structure, functional groups, physicochemical properties, and relevant experimental protocols, making it a vital resource for professionals in chemical research and pharmaceutical development.

Molecular Structure and Functional Groups

2-Amino-5-chlorobenzenesulfonamide (CAS No: 5790-69-2) is an aromatic organic compound.[1][2][3][4][5] Its structure consists of a benzene ring substituted with three distinct functional groups: an amino group (-NH₂), a chloro group (-Cl), and a sulfonamide group (-SO₂NH₂). The IUPAC name for this compound is 2-amino-5-chlorobenzenesulfonamide.[5]

The spatial arrangement of these groups on the benzene ring dictates the molecule's chemical reactivity and physical properties. The amino group at position 2 and the sulfonamide group at position 1 are ortho to each other, while the chloro group is at position 5, which is para to the amino group.

The primary functional groups contributing to its chemical behavior are:

-

Aniline Moiety: The combination of the amino group and the benzene ring.

-

Sulfonamide Group: A sulfur atom double-bonded to two oxygen atoms and single-bonded to an amino group and the benzene ring.

-

Organochloride Functionality: A chlorine atom attached to the aromatic ring.

// Central Hub benzene [label="Benzene Ring\n(Aromatic Core)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12, peripheries=2];

// Functional Groups amino [label="Amino Group (-NH₂)\nPosition 2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=10]; sulfonamide [label="Sulfonamide Group (-SO₂NH₂)\nPosition 1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=10]; chloro [label="Chloro Group (-Cl)\nPosition 5", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", fontsize=10];

// Relationships benzene -> amino [label="ortho", dir=both, color="#5F6368", fontcolor="#202124"]; benzene -> sulfonamide [label="meta", dir=both, color="#5F6368", fontcolor="#202124"]; benzene -> chloro [label="para to -NH₂", dir=both, color="#5F6368", fontcolor="#202124"]; }

Physicochemical and Computed Properties

The properties of 2-Amino-5-chlorobenzenesulfonamide make it a versatile building block in organic synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| Identifier | ||

| CAS Number | 5790-69-2 | [1][2][3][5][6] |

| Molecular | ||

| Molecular Formula | C₆H₇ClN₂O₂S | [1][2][5] |

| Molecular Weight | 206.65 g/mol | [1][2][5] |

| Monoisotopic Mass | 205.9916763 Da | [5] |

| Physical | ||

| Appearance | Light Brown to Beige Solid | [7][8] |

| Melting Point | 148-150 °C | [6] |

| Boiling Point (Predicted) | 433.1 ± 55.0 °C | [6] |

| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [6] |

| Computational | ||

| XLogP3 | 0.8 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 94.6 Ų | [5] |

Experimental Protocols: Synthesis

2-Amino-5-chlorobenzenesulfonamide can be synthesized through various routes. A common laboratory-scale method involves the direct chlorination of a precursor, while industrial synthesis often involves a multi-step process starting from 5-chloro-2-nitrobenzenesulfonyl chloride.

Example Protocol 1: Direct Chlorination

This protocol describes the synthesis of 2-Amino-5-chlorobenzenesulfonamide from 2-Aminobenzenesulfonamide.

-

Materials:

-

2-Aminobenzenesulfonamide (1.72 g)

-

N-Chlorosuccinimide (NCS) (1.32 g, 1.0 equivalent)

-

Chloroform

-

-

Procedure:

-

Mix 2-Aminobenzenesulfonamide and NCS in a reaction flask.[1]

-

Dissolve the mixture in chloroform.[1]

-

Stir the solution at reflux temperature for 3 hours.[1]

-

After the reaction is complete, cool the mixture.

-

Purify the crude product by column chromatography to yield 2-Amino-5-chlorobenzenesulfonamide (1.96 g, 95% yield).[1]

-

Example Protocol 2: Two-Step Industrial Synthesis

This method involves ammonolysis followed by reduction.[9]

-

Step 1: Ammonolysis

-

Add 5-chloro-2-nitrobenzenesulfonyl chloride to a mixture of water and aqueous ammonia.

-

Heat the reaction to 30-70 °C until the reaction is complete.

-

Cool the mixture and filter to obtain 5-chloro-2-nitrobenzenesulfonamide.[9]

-

-

Step 2: Reduction

-

In a reaction flask, prepare a solution of methanol and water.[9]

-

Add the 5-chloro-2-nitrobenzenesulfonamide from Step 1.

-

Heat the mixture to 40 °C and add reduced iron powder in batches, along with ammonium chloride as a catalyst.[9]

-

Increase the temperature to 70 °C and react for approximately 50 minutes.[9]

-

Perform a hot filtration, wash the filter cake with methanol, and concentrate the filtrate.

-

Cool the concentrated solution to precipitate the solid product, which is then filtered and dried to yield 2-Amino-5-chlorobenzenesulfonamide.[9]

-

Applications in Research and Drug Development

2-Amino-5-chlorobenzenesulfonamide is a crucial intermediate in the synthesis of various pharmaceuticals. Its structural motifs are found in several classes of drugs. The presence of multiple reactive sites—the amino and sulfonamide groups—allows for versatile chemical modifications, making it a valuable precursor for creating libraries of compounds for drug discovery screening. It is a known building block for certain diuretics and other biologically active molecules.

References

- 1. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Amino-5-chlorobenzenesulfonamide | 5790-69-2 | FA151456 [biosynth.com]

- 3. 5790-69-2|2-Amino-5-chlorobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. 2-AMINO-5-CHLOROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-chlorobenzenesulfonamide CAS#: 5790-69-2 [m.chemicalbook.com]

- 7. 2-AMINO-5-CHLOROBENZENESULFONAMIDE [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 2-Amino-5-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Amino-5-chlorobenzenesulfonamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various solvents. The guide includes a summary of known qualitative solubility, a detailed experimental protocol for quantitative solubility determination, and a discussion of the key factors influencing the solubility of sulfonamide-containing compounds.

Introduction to 2-Amino-5-chlorobenzenesulfonamide

2-Amino-5-chlorobenzenesulfonamide is a chemical compound with the molecular formula C₆H₇ClN₂O₂S. It belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the solubility of this compound is a critical parameter for its potential applications in pharmaceutical formulations, chemical synthesis, and various research contexts.

Solubility Data

Currently, publicly available quantitative solubility data for 2-Amino-5-chlorobenzenesulfonamide is limited. The following table summarizes the qualitative solubility information that has been reported.[1][2][3][4] This table is designed to be a starting point for researchers, who can populate the quantitative fields upon experimental determination.

| Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1][2][3][4] | Data not available | Data not available |

| Methanol | Not Specified | Slightly Soluble[1][2][3][4] | Data not available | Data not available |

| Water | Not Specified | Data not available | Data not available | Data not available |

| Ethanol | Not Specified | Data not available | Data not available | Data not available |

| Acetone | Not Specified | Data not available | Data not available | Data not available |

| Acetonitrile | Not Specified | Data not available | Data not available | Data not available |

Experimental Protocol for Determining Solubility

To obtain precise and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The following protocol outlines the isothermal equilibrium method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Principle

The isothermal equilibrium method involves creating a saturated solution of the solute in the solvent at a constant temperature. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid. By analyzing the concentration of the solute in the saturated solution, the solubility at that specific temperature can be determined.

Materials and Equipment

-

2-Amino-5-chlorobenzenesulfonamide (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or gravimetric analysis equipment)

Procedure

-

Preparation: Add an excess amount of 2-Amino-5-chlorobenzenesulfonamide to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required time for equilibration may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of 2-Amino-5-chlorobenzenesulfonamide in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. Alternatively, a gravimetric method can be employed where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

Calculation: Calculate the solubility of 2-Amino-5-chlorobenzenesulfonamide in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Replication: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility and reliability of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Factors Affecting Solubility

The solubility of 2-Amino-5-chlorobenzenesulfonamide is influenced by several factors. The diagram below shows the logical relationships between these key factors.

Caption: Key factors influencing the solubility of 2-Amino-5-chlorobenzenesulfonamide.

Discussion of Factors Influencing Solubility

The solubility of a compound like 2-Amino-5-chlorobenzenesulfonamide is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

-

Molecular Structure: The presence of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups makes 2-Amino-5-chlorobenzenesulfonamide a polar molecule capable of forming hydrogen bonds. These groups will significantly influence its interaction with different solvents.

-

Solvent Polarity: Polar solvents like water, methanol, and DMSO are more likely to be effective solvents for this compound than nonpolar solvents. The "slight solubility" in DMSO and methanol is consistent with this principle.

-

pH of the Solvent: The amino group is basic and the sulfonamide group is weakly acidic. Therefore, the pH of the solvent can have a substantial impact on the solubility. In acidic solutions, the amino group will be protonated, forming a more soluble salt. In strongly basic solutions, the sulfonamide proton may be removed, also potentially increasing solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. However, this relationship should be determined experimentally for each solvent.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

Conclusion

References

Spectroscopic Data of 2-Amino-5-chlorobenzenesulfonamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzenesulfonamide is a sulfonamide derivative with significant importance in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of various biologically active compounds, including diuretics, antibacterial agents, and carbonic anhydrase inhibitors. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic and analytical applications. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-5-chlorobenzenesulfonamide, offering insights into its molecular structure and chemical behavior.

Molecular Structure and Properties

2-Amino-5-chlorobenzenesulfonamide possesses a substituted benzene ring with an amino group (-NH₂), a chloro group (-Cl), and a sulfonamide group (-SO₂NH₂). This unique arrangement of functional groups gives rise to its characteristic spectroscopic signatures.

| Property | Value | Source |

| Chemical Formula | C₆H₇ClN₂O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 206.65 g/mol | --INVALID-LINK--[1] |

| CAS Number | 5790-69-2 | --INVALID-LINK--[2] |

| Appearance | Light brown to beige solid | --INVALID-LINK-- |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; Cl1 [label="Cl"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; N2 [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- S1; C2 -- N1; C5 -- Cl1;

S1 -- O1 [style=filled, color="#EA4335"]; S1 -- O2 [style=filled, color="#EA4335"]; S1 -- N2;

C3 -- H1; C4 -- H2; C6 -- H3;

N1 -- H4; N1 -- H5;

N2 -- H6; N2 -- H7;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; S1 [pos="0,2.5!"]; O1 [pos="-0.8,3.2!"]; O2 [pos="0.8,3.2!"]; N2 [pos="0,3.8!"]; N1 [pos="-1.74,1!"]; Cl1 [pos="1.74,-1!"]; H1 [pos="-1.3,-1!"]; H2 [pos="0,-1.7!"]; H3 [pos="1.3,1!"]; H4 [pos="-2.2,0.5!"]; H5 [pos="-2.2,1.5!"]; H6 [pos="-0.5,4.3!"]; H7 [pos="0.5,4.3!"]; }

Caption: Molecular structure of 2-Amino-5-chlorobenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Amino-5-chlorobenzenesulfonamide is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. A study reports the following ¹H NMR data in DMSO-d₆.[3] However, the reported multiplicities and integrations present some ambiguities and should be interpreted with caution. A more detailed analysis would be required for a definitive assignment.

Experimental ¹H NMR Data (400 MHz, DMSO-d₆) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.49 | d | 1H | Aromatic H |

| 7.37 | s | 2H | Aromatic H / -NH₂ or -SO₂NH₂ |

| 7.25 | m | 1H | Aromatic H |

| 6.80 | d | 1H | Aromatic H |

| 5.98 | s | 2H | -NH₂ or -SO₂NH₂ |

Interpretation:

-

The aromatic region (around 6.8-7.5 ppm) should display signals for the three protons on the benzene ring. Due to the substitution pattern, these protons would be expected to show doublet and doublet of doublets splitting patterns.

-

The signals at 7.37 ppm and 5.98 ppm are assigned to the protons of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups. These protons are exchangeable and often appear as broad singlets. The integration of two protons for each signal is consistent with the presence of these two functional groups.

¹³C NMR Spectroscopy

Due to the lack of publicly available experimental ¹³C NMR data, a predicted spectrum is presented below based on computational chemistry methods. These predictions provide an estimation of the chemical shifts for the carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 147.2 | C-NH₂ |

| 135.1 | C-SO₂NH₂ |

| 129.8 | C-H |

| 128.5 | C-H |

| 120.3 | C-Cl |

| 115.9 | C-H |

Interpretation:

-

The carbon atom attached to the electron-donating amino group (C-NH₂) is expected to be the most shielded among the aromatic carbons, appearing at a lower chemical shift.

-

Conversely, the carbon atom bonded to the electron-withdrawing sulfonamide group (C-SO₂NH₂) is expected to be the most deshielded, appearing at a higher chemical shift.

-

The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amino (-NH₂) and Sulfonamide (-SO₂NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 1650-1550 | N-H bend | Amino (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1300 | S=O stretch (asymmetric) | Sulfonamide (-SO₂NH₂) |

| 1180-1140 | S=O stretch (symmetric) | Sulfonamide (-SO₂NH₂) |

| 850-750 | C-H bend (out-of-plane) | Substituted benzene |

| 800-600 | C-Cl stretch | Chloro (-Cl) |

Interpretation:

The IR spectrum of 2-Amino-5-chlorobenzenesulfonamide will be characterized by strong, broad absorption bands in the high-frequency region corresponding to the N-H stretching vibrations of the primary amine and the sulfonamide group. The presence of the sulfonamide group will be further confirmed by two strong S=O stretching bands. The aromatic nature of the compound will be evident from the C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. A patent for a synthesis method involving 2-Amino-5-chlorobenzenesulfonamide reports a mass spectrometry value of m/z = 206.9, which is consistent with the calculated molecular weight of the compound.[2]

Expected Fragmentation Pattern:

Electron ionization (EI) mass spectrometry of 2-Amino-5-chlorobenzenesulfonamide is expected to show a molecular ion peak [M]⁺ at m/z 206 (for ³⁵Cl) and 208 (for ³⁷Cl) with an approximate ratio of 3:1, characteristic of a monochlorinated compound.

Key fragmentation pathways would likely involve:

-

Loss of the sulfonamide group: Cleavage of the C-S bond could lead to a fragment corresponding to [M - SO₂NH₂]⁺.

-

Loss of the amino group: Fragmentation resulting in the loss of the amino group [M - NH₂]⁺.

-

Loss of chlorine: Cleavage of the C-Cl bond to give [M - Cl]⁺.

-

Further fragmentation of the benzene ring.

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

Sample Preparation

-

NMR: Samples for NMR analysis are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

IR: For solid samples, IR spectra can be obtained using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

MS: Samples for mass spectrometry are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Instrumentation

-

NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

IR: FTIR spectrometers are commonly used to record infrared spectra, typically in the range of 4000-400 cm⁻¹.

-

MS: A variety of mass spectrometers can be used, including those with electron ionization (EI) or electrospray ionization (ESI) sources, coupled with mass analyzers such as quadrupole, time-of-flight (TOF), or ion trap.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of 2-Amino-5-chlorobenzenesulfonamide. The combination of NMR, IR, and MS techniques allows for the unambiguous identification and structural confirmation of this important synthetic intermediate. While experimental ¹³C NMR data is currently limited in the public domain, the provided predicted data, along with the experimental ¹H NMR, IR, and MS information, serves as a valuable resource for researchers and scientists working with this compound. As with all analytical data, it is recommended to acquire and interpret spectra on the specific sample being investigated for the most accurate characterization.

References

The Genesis of a Key Pharmacophore: An In-depth Technical Guide to the Discovery and History of 2-Amino-5-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzenesulfonamide, a pivotal intermediate in the synthesis of several pharmaceuticals, most notably the second-generation sulfonylurea antidiabetic agent, Glibenclamide. While the specific historical moment of its initial discovery remains nuanced and likely embedded within broader synthetic explorations of sulfonamides, its significance is inextricably linked to the evolution of oral hypoglycemic agents. This document will delve into the historical context of sulfonylurea discovery, detail the primary synthetic routes to 2-Amino-5-chlorobenzenesulfonamide, provide step-by-step experimental protocols, and explore its critical role in the synthesis of Glibenclamide.

Historical Context: The Dawn of Oral Antidiabetic Agents

The story of 2-Amino-5-chlorobenzenesulfonamide is fundamentally a part of the larger narrative of the development of sulfonylurea drugs. The journey began serendipitously in the 1940s when researchers studying sulfonamide antibiotics observed that some of these compounds induced hypoglycemia in animals.[1] This accidental discovery paved the way for the development of the first generation of sulfonylurea drugs in the 1950s, such as tolbutamide, which offered for the first time an oral treatment for type 2 diabetes.[2]

These early drugs, while revolutionary, had limitations. This spurred further research leading to the development of more potent second-generation sulfonylureas in the 1960s. Among these, Glibenclamide (also known as Glyburide), developed in 1966, emerged as a highly effective treatment.[3] It is within the chemical architecture of Glibenclamide that 2-Amino-5-chlorobenzenesulfonamide finds its most prominent role, serving as a key building block.

Physicochemical Properties of 2-Amino-5-chlorobenzenesulfonamide

A thorough understanding of the physical and chemical properties of 2-Amino-5-chlorobenzenesulfonamide is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 5790-69-2 | [4] |

| Molecular Formula | C₆H₇ClN₂O₂S | [4] |

| Molecular Weight | 206.65 g/mol | [4] |

| Appearance | Light brown to beige solid | [5] |

| Melting Point | 148-150 °C | [6] |

| IUPAC Name | 2-amino-5-chlorobenzenesulfonamide | [7] |

Synthesis of 2-Amino-5-chlorobenzenesulfonamide: Key Methodologies

Two primary synthetic routes have been established for the preparation of 2-Amino-5-chlorobenzenesulfonamide, each with its own set of advantages and considerations.

Route 1: Electrophilic Chlorination of 2-Aminobenzenesulfonamide

This method involves the direct chlorination of the aromatic ring of 2-aminobenzenesulfonamide using an electrophilic chlorinating agent. N-Chlorosuccinimide (NCS) is a commonly employed reagent for this transformation, offering high yields and selectivity.

Caption: Synthesis of 2-Amino-5-chlorobenzenesulfonamide via chlorination.

Materials:

-

2-Aminobenzenesulfonamide (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.0 eq)

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzenesulfonamide (e.g., 1.72 g) in chloroform.

-

Add N-Chlorosuccinimide (e.g., 1.32 g) to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel to yield 2-Amino-5-chlorobenzenesulfonamide as a solid. A reported yield for this method is approximately 95%.[8]

Causality of Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild nature and high selectivity for the para position relative to the activating amino group, which directs the electrophilic substitution.

-

Chloroform: Chloroform serves as a suitable solvent that is relatively inert under the reaction conditions and allows for effective heating to reflux.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate.

Route 2: Reduction of 5-Chloro-2-nitrobenzenesulfonamide

An alternative approach involves the reduction of a nitro group to an amine. This two-step process begins with the synthesis of 5-chloro-2-nitrobenzenesulfonamide, which is then reduced to the desired product.

Caption: Two-step synthesis via reduction of a nitro intermediate.

Step 1: Ammonolysis of 5-Chloro-2-nitrobenzenesulfonyl chloride

-

In a reaction vessel, add 5-chloro-2-nitrobenzenesulfonyl chloride to a mixture of water and aqueous ammonia.

-

Heat the mixture to a temperature between 30-70 °C and stir until the reaction is complete.

-

Cool the reaction mixture and filter to isolate the solid 5-chloro-2-nitrobenzenesulfonamide.

Step 2: Reduction of 5-Chloro-2-nitrobenzenesulfonamide

-

In a reaction flask, suspend 5-chloro-2-nitrobenzenesulfonamide in a mixture of ethanol and water.

-

Heat the suspension to approximately 40-60 °C.

-

Add a reducing agent, such as iron powder, in portions. An acid, like hydrochloric acid or ammonium chloride, is typically used to facilitate the reduction.

-

Maintain the reaction at an elevated temperature (e.g., 60-70 °C) with stirring for about 30-60 minutes.

-

After the reaction is complete, filter the hot solution to remove the iron residues.

-

Cool the filtrate to allow for the crystallization of 2-Amino-5-chlorobenzenesulfonamide.

-

Collect the solid product by filtration and dry.

Causality of Experimental Choices:

-

Iron Powder and Acid: This combination is a classic and cost-effective method for the reduction of aromatic nitro groups. The acid helps to activate the iron and serves as a proton source.

-

Ethanol/Water Solvent System: This solvent mixture is effective at dissolving the starting material to an extent that allows the reaction to proceed while also facilitating the precipitation of the product upon cooling.

Application in Drug Synthesis: The Case of Glibenclamide

The primary significance of 2-Amino-5-chlorobenzenesulfonamide lies in its role as a key intermediate in the synthesis of Glibenclamide. The synthesis involves a multi-step process where the sulfonamide is coupled with another key intermediate.

A simplified conceptual pathway for the synthesis of Glibenclamide often involves the reaction of a sulfonylurea precursor derived from 2-Amino-5-chlorobenzenesulfonamide with another component. A common industrial synthesis of Glibenclamide involves the reaction of 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide with cyclohexyl isocyanate. The synthesis of this sulfonamide intermediate itself relies on precursors that can be conceptually linked back to structures like 2-Amino-5-chlorobenzenesulfonamide, although direct multi-step industrial routes may vary.

Conclusion

2-Amino-5-chlorobenzenesulfonamide, while perhaps not a compound of household recognition, holds a significant place in the history of medicinal chemistry. Its discovery and development are intrinsically linked to the advancement of oral antidiabetic therapies that have improved the lives of millions. The synthetic routes to this intermediate are well-established, offering high yields and purity. Its continued importance as a building block in the synthesis of Glibenclamide and potentially other novel therapeutic agents underscores the enduring value of foundational chemical intermediates in drug discovery and development.

References

-

Wikipedia. (n.d.). Sulfonylurea. Retrieved from [Link]

- Schleis, T. G. (2014).

-

Wikipedia. (n.d.). Glibenclamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chlorobenzenesulphonamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-5-chlorobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-5-chlorobenzenesulfonamide. Retrieved from [Link]

Sources

- 1. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 2. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 4. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte’s Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatile Virtuoso: A Technical Guide to 2-Amino-5-chlorobenzenesulfonamide as a Synthetic Building Block

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-amino-5-chlorobenzenesulfonamide, a multifaceted building block with significant potential in medicinal chemistry and materials science. While not a direct precursor to blockbuster drugs like furosemide or glibenclamide, its strategic placement of amino, chloro, and sulfonamide functional groups offers a rich platform for diverse chemical transformations. This document serves as a comprehensive resource for researchers, detailing the synthesis, physicochemical properties, key reactions, and potential applications of this versatile molecule. Detailed, field-proven protocols for its synthesis and key transformations are provided, alongside mechanistic insights to guide experimental design.

Introduction: The Strategic Value of a Substituted Benzenesulfonamide

In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is paramount. 2-Amino-5-chlorobenzenesulfonamide (CAS No: 5790-69-2) emerges as a compound of interest due to its unique trifunctionalized aromatic core. The interplay between the nucleophilic amino group, the electrophilic-directing sulfonamide, and the strategically positioned chlorine atom allows for a diverse range of chemical manipulations. The sulfonamide moiety itself is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. This guide aims to unlock the synthetic potential of 2-amino-5-chlorobenzenesulfonamide, providing the reader with the foundational knowledge and practical methodologies to leverage its reactivity in their research endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The key properties of 2-amino-5-chlorobenzenesulfonamide are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5790-69-2 | [1] |

| Molecular Formula | C₆H₇ClN₂O₂S | [1] |

| Molecular Weight | 206.65 g/mol | [1] |

| Melting Point | 144-150 °C | [2] |

| Appearance | Light brown to beige solid | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Spectroscopic Data:

-

Mass Spectrometry: An experimental mass spectrometry value of 206.9 has been reported, consistent with the expected molecular weight.[3] The fragmentation pattern in mass spectrometry is expected to involve the loss of SO₂NH₂ (m/z 80) and other characteristic fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-5-chlorobenzenesulfonamide would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-H stretching of the sulfonamide, and the S=O stretching vibrations (around 1350-1300 and 1160-1140 cm⁻¹).

Synthesis of 2-Amino-5-chlorobenzenesulfonamide

The efficient synthesis of the building block itself is a critical first step. A reliable method for the preparation of 2-amino-5-chlorobenzenesulfonamide proceeds via the chlorination of o-aminobenzenesulfonamide.

Reaction Scheme:

Figure 1. Synthesis of 2-Amino-5-chlorobenzenesulfonamide.

Experimental Protocol:

-

Materials:

-

o-Aminobenzenesulfonamide (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.0 eq)

-

Chloroform

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-aminobenzenesulfonamide (1.72 g, 10 mmol) in chloroform (50 mL).

-

Add N-Chlorosuccinimide (1.33 g, 10 mmol) to the solution.

-

Heat the reaction mixture to reflux and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel to yield 2-amino-5-chlorobenzenesulfonamide. A reported yield for this reaction is 95% with a purity of >99%.[3]

-

Key Reactions and Synthetic Applications

The synthetic utility of 2-amino-5-chlorobenzenesulfonamide lies in the selective reactivity of its functional groups. The amino group can be readily transformed through diazotization, acylation, and alkylation, opening avenues to a wide range of derivatives.

Diazotization and Sandmeyer Reactions: Gateway to Diverse Functionalities

The primary aromatic amine of 2-amino-5-chlorobenzenesulfonamide can be converted to a diazonium salt, a highly versatile intermediate. This diazonium salt can then undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring.[5][6][7]

Reaction Workflow:

Figure 3. N-Acylation of 2-Amino-5-chlorobenzenesulfonamide.

Experimental Protocol (Proposed):

-

Materials:

-

2-Amino-5-chlorobenzenesulfonamide (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (as solvent and base)

-

-

Procedure:

-

Dissolve 2-amino-5-chlorobenzenesulfonamide (2.07 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.22 g, 12 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice-water and collect the precipitated product by vacuum filtration.

-

Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acylated product.

-

N-Alkylation: Introducing Alkyl Chains

N-alkylation of the amino group provides another avenue for structural diversification. This can be achieved through various methods, including reaction with alkyl halides or reductive amination.

Reaction Workflow:

Figure 4. N-Alkylation Strategies.

Experimental Protocol (Proposed, based on alkylation of a similar aniline):

-

Materials:

-

2-Amino-5-chlorobenzenesulfonamide (1.0 eq)

-

Alkyl halide (e.g., methyl iodide) (1.1 eq)

-

Base (e.g., K₂CO₃) (1.5 eq)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

To a solution of 2-amino-5-chlorobenzenesulfonamide (2.07 g, 10 mmol) in DMF (20 mL), add potassium carbonate (2.07 g, 15 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (e.g., methyl iodide, 1.56 g, 11 mmol) dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After completion, cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Safety and Handling

2-Amino-5-chlorobenzenesulfonamide is considered a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. [8][9]

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [9]* Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust.

-

Wash hands and any exposed skin thoroughly after handling.

-

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

2-Amino-5-chlorobenzenesulfonamide is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of substituted aromatic compounds. While it may not be a direct precursor to currently marketed blockbuster drugs, its potential in the synthesis of novel sulfonamide-containing molecules for medicinal chemistry and materials science is significant. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this intriguing molecule.

References

-

PubChem. (n.d.). 2-Amino-5-chlorobenzenesulphonamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Mastrorilli, P., & Nobile, C. F. (2018). Reactions of Diazonium Salts: Sandmeyer And Other Reactions. Master Organic Chemistry. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

- Pour, M., & Ghorbani-Vaghei, R. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.

-

OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]

- Winum, J. Y., et al. (2011). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry.

- Ueda, H., et al. (n.d.).

- Al-Juboori, A. M. (2024). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4.

- Balaraju, T., et al. (n.d.). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst.

- LibreTexts. (2023, August 29).

- PubMed. (2024, June 21). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003.

- Wikipedia. (n.d.). Sulfacetamide.

- National Institutes of Health. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.

- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.

- Enamine. (n.d.). Methyl Sulfoximines for Medicinal Chemistry.

- LibreTexts. (2023, August 29).

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol.

- Katritzky, A. R., et al. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar.

- OMICS International. (n.d.).

- Sundaraganesan, N., et al. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.

- Virtual Amrita Laboratories. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.

- Patel, R. B., et al. (n.d.).

- ResearchGate. (2025, August 8).

- Reagent Guide. (2016, September 15).

- National Institutes of Health. (n.d.). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles.

- National Institutes of Health. (2021, November 17). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

- 1. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Amino-5-chlorobenzoic acid(635-21-2) 1H NMR spectrum [chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. CN110903264B - Method for preparing diazoxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Investigation of 2-Amino-5-chlorobenzenesulfonamide as a Potential Metabolite of IDRA-21

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDRA-21, a benzothiadiazine derivative, is a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with significant nootropic effects observed in preclinical studies.[1][2] A thorough understanding of its metabolic fate is paramount for its further development as a potential therapeutic agent. This technical guide outlines a comprehensive strategy for the investigation of 2-Amino-5-chlorobenzenesulfonamide as a potential metabolite of IDRA-21. While not definitively established in the literature, the chemical structure of IDRA-21 suggests a plausible metabolic pathway leading to the formation of this simpler sulfonamide. This guide provides the scientific rationale, detailed experimental protocols, and data analysis strategies required to investigate this hypothesis, ensuring scientific integrity and providing a self-validating framework for researchers.

Introduction to IDRA-21 and the Importance of Metabolite Profiling

IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a chiral molecule that enhances cognitive function by attenuating the desensitization of AMPA receptors, thereby potentiating glutamatergic synaptic transmission.[1][3] Its ability to improve learning and memory in animal models has made it a subject of significant interest in the field of cognitive enhancement.[2][4] However, the biotransformation of IDRA-21 in vivo has not been extensively characterized. Metabolite profiling is a critical component of drug development, as metabolites can exhibit their own pharmacological or toxicological activities, influence the parent drug's pharmacokinetics, and play a role in inter-individual variability in drug response.

The structural similarity between IDRA-21 and 2-Amino-5-chlorobenzenesulfonamide suggests that the latter could be a metabolic product arising from the cleavage of the thiadiazine ring of the parent compound. Furthermore, 2-Amino-5-chlorobenzenesulfonamide has been cited as a potential starting material in the synthesis of IDRA-21, underscoring the necessity of a robust analytical method capable of distinguishing between a metabolic product and a process-related impurity.[5]

A Hypothetical Metabolic Pathway for the Formation of 2-Amino-5-chlorobenzenesulfonamide from IDRA-21

The biotransformation of xenobiotics is primarily carried out by the cytochrome P450 (CYP450) family of enzymes in the liver.[6] For sulfonamides, metabolism can occur through N-acetylation and oxidation.[7][8] While some benzothiadiazine derivatives are excreted largely unchanged, others undergo metabolism. Given the structure of IDRA-21, a plausible metabolic pathway leading to 2-Amino-5-chlorobenzenesulfonamide would involve the enzymatic cleavage of the thiadiazine ring. This could be initiated by an oxidative process.

Below is a diagram illustrating the hypothetical metabolic conversion of IDRA-21 to 2-Amino-5-chlorobenzenesulfonamide.

Caption: Hypothetical metabolic pathway of IDRA-21.

Analytical Strategy for In Vitro and In Vivo Metabolism Studies

To investigate the proposed metabolic pathway, a combination of in vitro and in vivo studies is recommended. A highly sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for the simultaneous quantification of IDRA-21 and the potential metabolite, 2-Amino-5-chlorobenzenesulfonamide.

In Vitro Metabolism Studies

-

Objective: To determine if IDRA-21 is metabolized to 2-Amino-5-chlorobenzenesulfonamide by liver enzymes.

-

System: Human and rat liver microsomes or cryopreserved hepatocytes.

-

Procedure:

-

Incubate IDRA-21 with the liver preparations in the presence of necessary cofactors (e.g., NADPH for microsomes).

-

Collect samples at various time points.

-

Quench the reaction and process the samples for LC-MS/MS analysis.

-

Analyze for the disappearance of IDRA-21 and the appearance of 2-Amino-5-chlorobenzenesulfonamide.

-

In Vivo Pharmacokinetic and Metabolism Studies

-

Objective: To determine if 2-Amino-5-chlorobenzenesulfonamide is formed in vivo after administration of IDRA-21 and to characterize its pharmacokinetic profile.

-

System: Animal models, such as Sprague-Dawley rats.

-

Procedure:

-

Administer a single dose of IDRA-21 to the animals (e.g., via oral gavage or intravenous injection).

-

Collect blood, urine, and feces samples at predetermined time points.

-

Process the biological samples to extract the analytes.

-

Analyze the samples by LC-MS/MS to quantify IDRA-21 and 2-Amino-5-chlorobenzenesulfonamide.

-

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated according to regulatory guidelines.

Sample Preparation from Biological Matrices

A robust sample preparation method is crucial to remove interfering substances and concentrate the analytes. Solid-Phase Extraction (SPE) is a recommended technique.

Step-by-Step SPE Protocol for Plasma Samples:

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The following table provides hypothetical MRM transitions for IDRA-21 and 2-Amino-5-chlorobenzenesulfonamide. These transitions should be optimized by infusing standard solutions of each compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| IDRA-21 | 233.0 | 154.0 | 25 |

| 2-Amino-5-chlorobenzenesulfonamide | 207.0 | 106.0 | 20 |

| Internal Standard (e.g., a stable isotope-labeled analog) | TBD | TBD | TBD |

Data Analysis and Interpretation

The presence of 2-Amino-5-chlorobenzenesulfonamide in the samples from the in vitro or in vivo studies, with a retention time and mass spectrum matching that of an authentic reference standard, would provide strong evidence for its formation as a metabolite of IDRA-21. The concentration of the metabolite can be quantified using a calibration curve prepared with the reference standard.

The following diagram illustrates the general workflow for the investigation.

Caption: Experimental workflow for investigating the metabolism of IDRA-21.

Significance and Implications

Confirming the formation of 2-Amino-5-chlorobenzenesulfonamide as a metabolite of IDRA-21 would have several important implications for drug development:

-

Pharmacological Activity: The metabolite would need to be screened for its own activity at AMPA receptors and other potential targets.

-

Toxicology: The toxicological profile of 2-Amino-5-chlorobenzenesulfonamide would need to be assessed.

-

Pharmacokinetics: The formation of this metabolite could influence the overall pharmacokinetic profile of IDRA-21, including its half-life and clearance.

-

Drug-Drug Interactions: The enzymes responsible for this metabolic conversion could be subject to inhibition or induction by other drugs, leading to potential drug-drug interactions.

Conclusion

This technical guide provides a comprehensive framework for investigating the potential metabolic conversion of IDRA-21 to 2-Amino-5-chlorobenzenesulfonamide. The proposed studies, centered around a robust and validated LC-MS/MS method, will enable researchers to definitively test this metabolic hypothesis. A thorough understanding of the metabolic fate of IDRA-21 is essential for its continued development and for ensuring its safety and efficacy as a potential cognitive-enhancing agent. The protocols and strategies outlined herein are designed to be adaptable and to provide a solid foundation for rigorous scientific investigation in the field of drug metabolism and pharmacokinetics.

References

-

Wikipedia. (n.d.). IDRA-21. Retrieved from [Link]

- Rieder, M. J., & Shear, N. H. (1991). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 115(6), 438–441.

- Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 105(2), 179–184.

- García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008–1022.

- Chen, J., & Xie, S. (2018). Biodegradation of sulfonamides in the environment.

- Zivkovic, I., Thompson, D. M., Bertolino, M., Uzunov, D., DiBella, M., Costa, E., & Guidotti, A. (1995). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization. The Journal of pharmacology and experimental therapeutics, 272(1), 300–309.

- Buccafusco, J. J., Weiser, T., Winter, K., Klinder, K., & Terry, A. V. (2004). The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys. Neuropharmacology, 46(1), 10–22.

- Arai, A. C., Kessler, M., Rogers, G., & Lynch, G. (1996). Effects of the analeptic drug aniracetam on the kinetics of the AMPA receptor. Molecular pharmacology, 50(4), 844–852.

- Impagnatiello, F., Bertolino, M., Gaviraghi, G., & Costa, E. (1997). 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity.

- Yamada, K. A. (1998). The diazoxide derivative IDRA 21 enhances ischemic hippocampal neuron injury. Annals of neurology, 43(5), 664–669.

- Staubli, U., Rogers, G., & Lynch, G. (1994). Facilitation of glutamate receptors enhances memory.

-

PubChem. (n.d.). 2-Amino-5-chlorobenzenesulfonamide. Retrieved from [Link]

Sources

- 1. IDRA-21 - Wikipedia [en.wikipedia.org]

- 2. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the AMPA receptor modulator IDRA 21 on LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IDRA 21 synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acpjournals.org [acpjournals.org]

2-Amino-5-chlorobenzenesulfonamide: A Versatile Scaffold for the Discovery of Novel Carbonic Anhydrase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chlorobenzenesulfonamide has emerged as a valuable starting point in medicinal chemistry, particularly in the development of potent and selective inhibitors of carbonic anhydrases (CAs), enzymes strongly implicated in various pathologies, including cancer. This technical guide provides a comprehensive overview of 2-amino-5-chlorobenzenesulfonamide as a lead scaffold, consolidating key information on its derivatives, their synthesis, pharmacological activities, and the underlying mechanisms of action. A central focus is placed on the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, highlighting the potential of these compounds as anticancer agents. This document includes detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of drug discovery.

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties.[1] Within this chemical class, 2-amino-5-chlorobenzenesulfonamide serves as a key building block for the synthesis of a multitude of derivatives. Its substituted aromatic ring allows for fine-tuning of physicochemical properties and biological activity, making it an attractive scaffold for lead optimization.

One of the most significant applications of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several CA isoforms are known, and their dysregulation is associated with various diseases. In particular, the transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors and play a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH.[2][3] This makes them prime targets for the development of novel anticancer therapies. This guide will delve into the utility of 2-amino-5-chlorobenzenesulfonamide as a foundational structure for the design and synthesis of potent and selective CA inhibitors.

Physicochemical Properties of the Lead Compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental for any drug discovery program.

| Property | Value | Source |

| Molecular Formula | C6H7ClN2O2S | [4] |

| Molecular Weight | 206.65 g/mol | [4] |

| IUPAC Name | 2-amino-5-chlorobenzenesulfonamide | [4] |

| CAS Number | 5790-69-2 | [4] |

| Appearance | Light Brown to Beige Solid | [5] |

| Purity | 98% (typical) |

Synthesis of 2-Amino-5-chlorobenzenesulfonamide and Its Derivatives

The synthesis of 2-amino-5-chlorobenzenesulfonamide and its subsequent derivatization are key steps in the exploration of its therapeutic potential.

Synthesis of the Lead Compound: 2-Amino-5-chlorobenzenesulfonamide